Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Catalog No.
S13532988
CAS No.
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Product Name

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

IUPAC Name

benzyl 3-(1-aminoethyl)azetidine-1-carboxylate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-10(14)12-7-15(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3

InChI Key

SQJYHBQYBSQQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OCC2=CC=CC=C2)N

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate is a chemical compound characterized by its unique azetidine ring structure, which consists of a four-membered cyclic amine. The compound features a benzyl group attached to the nitrogen atom of the azetidine ring and a carboxylate functional group at the first position. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 220.27 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Research indicates that compounds similar to Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate exhibit a range of biological activities. These include potential effects on neurotransmitter systems, antimicrobial properties, and interactions with various biological targets that could influence pharmacological profiles. The specific activities of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate are still under investigation, but its structural features suggest it may have significant therapeutic potential.

The synthesis of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate typically involves multi-step processes. A general synthetic route may start from an appropriate amino acid derivative, followed by cyclization to form the azetidine ring. Subsequent functionalization steps include the introduction of the benzyl group and carboxylate moiety. The synthesis often requires careful control of reaction conditions to achieve high yields and purity .

General Synthetic Route:

  • Starting Material: An amino acid derivative is chosen as the precursor.
  • Cyclization: The precursor undergoes cyclization to form the azetidine ring.
  • Functionalization: The benzyl group is introduced via nucleophilic substitution or coupling reactions.
  • Carboxylation: The final step involves introducing the carboxylate group, often through esterification reactions.

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate has potential applications in medicinal chemistry as a building block for synthesizing biologically active compounds. Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases, particularly those related to neurological disorders due to its interaction with neurotransmitter systems.

Studies on Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate's interactions with biological targets are crucial for understanding its pharmacological profile. Interaction studies may include binding affinity assays with receptors or enzymes involved in neurotransmission or other metabolic pathways. These studies help elucidate the compound's mechanism of action and therapeutic potential.

Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate shares structural similarities with several other compounds in the azetidine family. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityKey Features
Benzyl 3-(aminomethyl)azetidine-1-carboxylate1016731-24-00.98Contains an aminomethyl group instead of aminoethyl
tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate876149-42-70.94Features a tert-butyl group, enhancing lipophilicity
Benzyl ((3-methylazetidin-3-yl)methyl)carbamate1158758-89-40.96Contains a methyl substituent on the azetidine ring
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate618446-42-70.94Hydroxymethyl substituent may alter solubility properties

These compounds illustrate the diversity within the azetidine family while highlighting the unique features of Benzyl 3-(1-aminoethyl)azetidine-1-carboxylate, particularly its specific aminoalkyl side chain which may influence both its biological activity and synthetic utility.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

234.136827821 g/mol

Monoisotopic Mass

234.136827821 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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